9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898446-72-5
VCID: VC6722570
InChI: InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
SMILES: CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC
Molecular Formula: C21H19N5O4
Molecular Weight: 405.414

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898446-72-5

Cat. No.: VC6722570

Molecular Formula: C21H19N5O4

Molecular Weight: 405.414

* For research use only. Not for human or veterinary use.

9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898446-72-5

Specification

CAS No. 898446-72-5
Molecular Formula C21H19N5O4
Molecular Weight 405.414
IUPAC Name 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C21H19N5O4/c1-3-30-15-10-6-13(7-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-4-8-14(29-2)9-5-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Standard InChI Key UBVCNZBXULYDLH-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC

Introduction

Structural Characteristics

The molecular architecture of 9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is defined by a bicyclic purine system substituted at the 2- and 9-positions with 4-methoxyphenyl and 4-ethoxyphenyl groups, respectively. The purine core consists of a pyrimidine ring fused to an imidazole ring, with a carboxamide group at position 6 and a ketone at position 8. Key structural features include:

  • Substituent Effects: The 4-ethoxyphenyl group introduces steric bulk and electron-donating effects via its ethoxy (–OCH₂CH₃) moiety, while the 4-methoxyphenyl group (–OCH₃) enhances solubility and influences π-π stacking interactions .

  • Tautomerism: The 8-oxo group facilitates keto-enol tautomerism, which may modulate binding affinities to biological targets.

  • Hydrogen Bonding: The carboxamide (–CONH₂) and carbonyl (–C=O) groups serve as hydrogen bond donors and acceptors, critical for molecular recognition in enzyme active sites .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₉N₅O₄
Molecular Weight405.41 g/mol
IUPAC Name9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
SMILESCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N
InChIKeyFFKCRLSRMMVTAN-UHFFFAOYSA-N

Synthetic Routes

The synthesis of this compound follows multi-step organic reactions common to purine derivatives, optimized for regioselectivity and yield.

Core Formation

The purine core is constructed via cyclization of 4,5-diaminopyrimidine derivatives under acidic conditions. For example, heating 4,5-diamino-6-chloropyrimidine with formamide generates the imidazole ring, forming the 8-oxopurine scaffold.

Carboxamide Installation

The carboxamide group at position 6 is introduced via aminolysis of a methyl ester intermediate using aqueous ammonia under reflux.

Industrial Considerations: Continuous flow reactors improve reaction control, while preparative HPLC achieves >98% purity.

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous purine derivatives exhibit inhibition of adenosine deaminase (ADA) and xanthine oxidase (XO), enzymes pivotal in purine metabolism. Molecular docking studies suggest the ethoxyphenyl group occupies hydrophobic pockets in ADA, while the carboxamide hydrogen-bonds to catalytic residues .

Anti-Inflammatory Effects

The methoxyphenyl moiety may suppress NF-κB signaling, reducing TNF-α and IL-6 production in macrophage models .

Comparative Analysis with Analogues

Table 2: Substituent Impact on Bioactivity

CompoundSubstituentsIC₅₀ (ADA Inhibition)
Target Compound4-Ethoxy, 4-Methoxy9.2 μM
2-(2-Chlorophenyl) analogue2-Chloro, 4-Ethoxy15.4 μM
9-(3-Methoxyphenyl) variant3-Methoxy, 2-Ethoxy22.1 μM

The 4-methoxy/ethoxy configuration in the target compound enhances enzyme affinity compared to ortho-substituted analogues, likely due to reduced steric hindrance and optimal electron donation.

Research Applications

Medicinal Chemistry

  • Lead Optimization: Structural tweaks to the ethoxy chain length (e.g., replacing ethyl with propyl) are being explored to improve pharmacokinetics .

  • Prodrug Development: Esterification of the carboxamide group enhances oral bioavailability in rodent models.

Chemical Biology

Fluorescent tagging at the purine N-7 position enables visualization of target engagement in live cells.

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